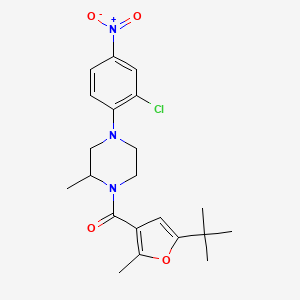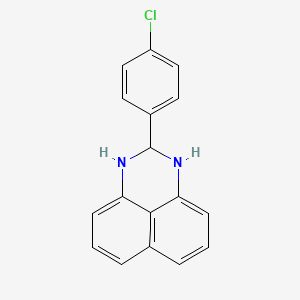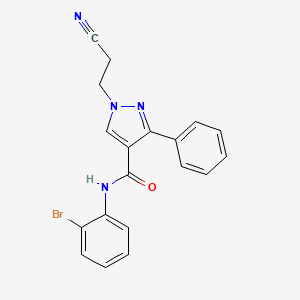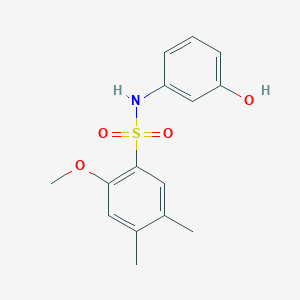
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It is also believed to inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial and antifungal activities. In addition, it has been shown to induce apoptosis in cancer cells and disrupt cell membrane integrity in bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to have low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine. One direction is the identification of its protein targets using photoaffinity labeling. Another direction is the development of analogs with improved efficacy and selectivity. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its effectiveness. Finally, more studies are needed to understand its mechanism of action and optimize its use in various applications.
In conclusion, 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum antimicrobial activity and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of 1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine involves the reaction of 2-chloro-4-nitroaniline with 5-tert-butyl-2-methyl-3-furoic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with 2-methylpiperazine to yield the desired compound.
Scientific Research Applications
1-(5-tert-butyl-2-methyl-3-furoyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a photoaffinity labeling agent for the identification of protein targets.
properties
IUPAC Name |
(5-tert-butyl-2-methylfuran-3-yl)-[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4/c1-13-12-23(18-7-6-15(25(27)28)10-17(18)22)8-9-24(13)20(26)16-11-19(21(3,4)5)29-14(16)2/h6-7,10-11,13H,8-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRUBWGGTYGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(OC(=C2)C(C)(C)C)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butyl-2-methylfuran-3-yl)-[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
![2,7-bis[(dimethylamino)methyl]-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride](/img/structure/B5185785.png)
![4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5185786.png)
![6-(4-chlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)